An In-depth Technical Guide to the Properties of 1-Acetyl-1,2-dihydroazete
An In-depth Technical Guide to the Properties of 1-Acetyl-1,2-dihydroazete
Abstract: 1-Acetyl-1,2-dihydroazete, also known as N-acetyl-2-azetine, is a strained, four-membered nitrogen-containing heterocycle. Its unique structural properties, dominated by significant ring strain, render it a highly reactive and versatile intermediate in synthetic chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and stability of 1-Acetyl-1,2-dihydroazete. We delve into its utility as a building block for complex molecular architectures, particularly in cycloaddition and ring-opening reactions, offering field-proven insights for researchers, scientists, and professionals in drug development. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Allure of the Strained Azetine Core
Four-membered nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science.[1] Within this class, the unsaturated azetines (or dihydroazetes) represent a historically underexplored but increasingly important family of compounds.[2] 1-Acetyl-1,2-dihydroazete belongs to the 2-azetine isomer class, characterized by an endocyclic carbon-carbon double bond.
The defining feature of the azetine ring is its substantial ring strain, estimated to be approximately 25.4 kcal/mol for the saturated azetidine core.[1] This inherent strain, while lower than that of an aziridine, is the primary driver of its chemical reactivity, making it susceptible to reactions that relieve this strain.[1] The N-acetyl group plays a crucial dual role: it modulates the electronic properties of the nitrogen atom and provides a degree of stability not seen in the unsubstituted parent heterocycle. The electron-withdrawing nature of the acetyl group is sufficient to allow for the isolation and handling of this otherwise labile molecule under controlled conditions.[3] This guide will illuminate the properties of this fascinating molecule, providing a technical foundation for its application in advanced chemical synthesis.
Molecular Structure and Physicochemical Properties
Nomenclature and Identifiers
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Systematic IUPAC Name: 1-(2H-azet-1-yl)ethanone[4]
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Common Names: 1-Acetyl-1,2-dihydroazete, N-acetyl-2-azetine
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CAS Registry Number: 136911-46-1[4]
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Molecular Formula: C₅H₇NO[4]
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SMILES: CC(=O)N1CC=C1[4]
Computed Physicochemical Properties
The following table summarizes key physicochemical properties, primarily derived from computational models, which serve as a valuable baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 97.12 g/mol | [4] |
| Exact Mass | 97.052763847 Da | [4] |
| Density (Predicted) | 1.121 ± 0.06 g/cm³ | N/A |
| Boiling Point (Predicted) | 210.7 ± 10.0 °C | N/A |
| Melting Point (Predicted) | 44-46 °C | N/A |
| XLogP3 | -0.3 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Synthesis and Purification
The synthesis of 2-azetines is challenging due to their inherent instability. Successful strategies often rely on the generation of the reactive azetine ring in situ followed by immediate trapping or functionalization. Elimination reactions from more stable, saturated azetidine precursors are a common and effective approach.[2]
Synthetic Strategy: Elimination from an N-Acyl Azetidine Precursor
The most viable routes to N-acyl-2-azetines involve the base-induced elimination of a leaving group from the 3-position of an N-acyl azetidine. A particularly effective strategy involves the α-lithiation and subsequent elimination of a methoxy group from N-Boc-3-methoxyazetidine.[3][5] This logic can be adapted for the synthesis of the N-acetyl analogue. The causality of this approach is twofold: first, a strong, non-nucleophilic base is required to deprotonate the C2 position, which is acidified by the adjacent N-acyl group; second, the reaction must be conducted at very low temperatures (e.g., -78 °C) to control the reactivity of the lithiated intermediates and the resulting unstable 2-azetine product.
Caption: Proposed synthesis via α-lithiation and β-elimination.
Representative Experimental Protocol
This protocol is adapted from established procedures for the N-Boc analogue and should be performed under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents.[3]
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-acetyl-3-methoxyazetidine (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF, 0.1 M).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation & Elimination: Slowly add sec-Butyllithium (s-BuLi, 2.5 equiv, as a solution in cyclohexane) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
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Reaction: Stir the resulting mixture at -78 °C for 2 hours. The formation of the 2-azetine occurs in situ.
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Quenching/Workup: The reaction can be cautiously quenched at low temperature with a proton source (e.g., saturated aq. NH₄Cl) for isolation of the parent compound, or an electrophile can be added for direct functionalization.
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Purification: Due to its instability, purification is challenging. If required, chromatography should be performed rapidly on a basic support (e.g., triethylamine-deactivated silica gel) at low temperatures. It is often preferable to use the crude product directly in subsequent steps.
Trustworthiness Note: The stability of N-acyl-2-azetines is highly dependent on the N-substituent. While the N-Boc analogue is known to polymerize at room temperature, the N-acetyl derivative is expected to exhibit similar or slightly greater instability.[3] Therefore, it is critical to maintain low temperatures throughout its generation and handling and to store it under basic conditions if isolation is attempted.
Spectroscopic Characterization
As primary experimental spectra for 1-Acetyl-1,2-dihydroazete are not widely published, this section provides predicted data based on established spectroscopic principles and data from analogous structures. These predictions serve as a guide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The asymmetry of the molecule should result in distinct signals for all protons and carbons.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | | Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | | :--- | :--- | :--- | :--- | | Atom | δ (ppm) | Multiplicity | Atom | δ (ppm) | | H2 | ~6.2 - 6.5 | d | C=O | ~168 - 172 | | H3 | ~5.0 - 5.3 | dt | C2 | ~135 - 140 | | H4 | ~4.2 - 4.5 | d | C3 | ~105 - 110 | | CH₃ | ~2.1 - 2.3 | s | C4 | ~55 - 60 | | | | | CH₃ | ~22 - 25 |
Justification of Predictions:
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¹H NMR: The vinyl protons H2 and H3 are expected in the olefinic region, with H2 being further downfield due to its enamine-like character (adjacent to nitrogen). The methylene protons at C4 (H4) are significantly deshielded by the adjacent nitrogen atom. The acetyl methyl group (CH₃) will appear as a sharp singlet in the typical acetyl region.
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¹³C NMR: The amide carbonyl carbon is the most deshielded. The olefinic carbons C2 and C3 will appear in the vinyl region, with C2 being further downfield. The saturated C4 carbon will be in the aliphatic region but deshielded by the nitrogen.
Infrared (IR) Spectroscopy
Key vibrational modes are anticipated that confirm the major functional groups.
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~1680-1700 cm⁻¹ (strong): Amide C=O stretching vibration. This is a characteristic and strong absorption.
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~1640-1660 cm⁻¹ (medium): C=C stretching vibration of the endocyclic double bond.
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~2850-3000 cm⁻¹ (medium): C-H stretching from the methyl and methylene groups.
Mass Spectrometry (MS)
GC-MS data is available for this compound.[4] The molecular ion peak (M⁺) would be observed at m/z = 97. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) or cleavage of the strained ring.
Chemical Reactivity and Stability
The reactivity of 1-Acetyl-1,2-dihydroazete is dominated by its high ring strain and the electronic nature of its cyclic enamide system. It readily undergoes reactions that lead to a more stable, strain-relieved azetidine ring or complete ring cleavage.
Cycloaddition Reactions
The electron-deficient C=C double bond makes 1-Acetyl-1,2-dihydroazete an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder).[6] This provides a powerful method for rapidly constructing complex, fused polycyclic azetidine scaffolds.
Caption: [4+2] Diels-Alder cycloaddition of 1-Acetyl-1,2-dihydroazete.
Experimental Insight: These reactions typically proceed with good stereoselectivity, favoring the endo product, and only require heat to overcome the activation barrier.[6]
Photochemical [2+2] Dimerization
Under photochemical conditions, 2-azetines can undergo [2+2] cycloadditions. 1-Acetyl-1,2-dihydroazete has been shown to dimerize upon irradiation with a high-pressure mercury lamp, yielding a mixture of head-to-head dimers.[6] This reactivity highlights its photochemical instability and offers a route to unique cyclobutane-fused bis-azetidine structures.
Caption: Photochemical [2+2] dimerization pathway.
Ring-Opening Reactions
The strained ring is susceptible to cleavage under various conditions.
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Acid-Facilitated Addition: In the presence of acid, nucleophiles can add across the double bond, often leading to ring-opened products depending on the conditions.[2]
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Hydrogenation: The strained olefin can be readily reduced under metal-catalyzed hydrogenation (e.g., H₂, Pd/C) to yield the corresponding saturated N-acetylazetidine.[6] This is a fundamental transformation for accessing the saturated core.
Thermal and Photochemical Stability
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Thermal Stability: Monocyclic 2-azetines are generally thermally labile. They are prone to polymerization and can undergo thermally allowed electrocyclic ring opening.[3][7] While the N-acetyl group confers some stability, prolonged heating or storage at ambient temperature is likely to lead to decomposition.
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Photochemical Stability: As evidenced by its dimerization, 1-Acetyl-1,2-dihydroazete is not photochemically stable and will react when exposed to UV light.[6]
Applications in Synthetic and Medicinal Chemistry
The unique reactivity of 1-Acetyl-1,2-dihydroazete makes it a valuable, albeit challenging, synthetic intermediate.
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Access to Functionalized Azetidines: Its primary utility is as a precursor to highly substituted and polycyclic azetidines via addition and cycloaddition reactions.[6] The azetidine motif is of high interest in drug discovery as it can increase metabolic stability, improve physicochemical properties, and act as a bioisostere for other common rings like pyridine.[2]
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Strain-Release Polymerization: Dihydroazete derivatives are potential monomers for ring-opening metathesis polymerization (ROMP), creating novel polymers with unique properties.
Conclusion
1-Acetyl-1,2-dihydroazete is a molecule of significant synthetic potential, characterized by a delicate balance of stability and high reactivity. Its properties are dictated by the inherent strain of the four-membered ring, which serves as the driving force for a variety of useful chemical transformations, including Diels-Alder reactions and photochemical dimerizations. While its synthesis and handling require careful consideration due to its lability, a thorough understanding of its properties, as outlined in this guide, empowers researchers to harness its reactivity for the construction of novel and complex molecular architectures relevant to pharmaceutical and materials science.
References
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Makarov, M. V., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]
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Makarov, M. V., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available at: [Link]
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Garve, L. K. B., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
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Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. ACS Publications. Available at: [Link]
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